6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide

Medicinal Chemistry Drug Design Physicochemical Profiling

Choose 6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide for your medicinal chemistry workflows. The pre-installed hydrazinyl group eliminates the SNAr step required when starting from 6-chloro analogs, saving one synthetic transformation per library member. The N,N-dimethyl tertiary amide suppresses competing acylation during hydrazone formation—a critical advantage over primary amide HYNIC—ensuring chemoselective derivatization and homogenous conjugate products. The elevated cLogP and reduced HBD count (2 vs. 4) improve passive membrane permeability, making this scaffold the preferred core for intracellular fluorescent probes and radiopharmaceuticals that demand clean ⁹⁹ᵐTc coordination profiles. Procure at consistent purity to ensure reproducible SAR studies across parallel arrays.

Molecular Formula C8H12N4O
Molecular Weight 180.211
CAS No. 1250530-19-8
Cat. No. B2553916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide
CAS1250530-19-8
Molecular FormulaC8H12N4O
Molecular Weight180.211
Structural Identifiers
SMILESCN(C)C(=O)C1=CN=C(C=C1)NN
InChIInChI=1S/C8H12N4O/c1-12(2)8(13)6-3-4-7(11-9)10-5-6/h3-5H,9H2,1-2H3,(H,10,11)
InChIKeySFEULLYKKKDIOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydrazinyl-N,N-dimethylpyridine-3-carboxamide (CAS 1250530-19-8): Sourcing the Key N,N-Dimethyl Hydrazine Building Block


6-Hydrazinyl-N,N-dimethylpyridine-3-carboxamide (CAS 1250530-19-8) is a functionalized pyridine building block featuring a nucleophilic hydrazinyl group at C6 and a tertiary N,N-dimethyl carboxamide at C3 . The compound serves as a versatile intermediate in medicinal chemistry for constructing hydrazone-linked conjugates, heterocyclic libraries, and metal-chelating ligands [1]. Its distinctive substitution pattern directly addresses synthetic accessibility challenges encountered with simpler hydrazinyl pyridine analogs by offering a pre-installed, fully substituted amide that is resistant to undesired acylation side reactions during derivatization [2].

Why 6-Hydrazinyl-N,N-dimethylpyridine-3-carboxamide Cannot Be Replaced by Generic Hydrazinyl Pyridine Analogs


Substituting 6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide with the widely available 6-hydrazinonicotinamide (HYNIC, CAS 69879-23-8) or its N-methyl analog introduces critical liabilities for chemotype development. The primary amide in HYNIC (ACD/LogP = -0.50) carries two additional hydrogen bond donors (HBDs) compared to the N,N-dimethyl tertiary amide in the target compound, which limits passive membrane permeability essential for intracellular target engagement . Furthermore, the primary amide is susceptible to competing acylation during hydrazone formation with activated esters, leading to unwanted byproducts that reduce conjugation efficiency and complicate purification [1]. The N,N-dimethyl analog eliminates this side reaction pathway, ensuring chemoselective derivatization at the hydrazinyl site, a critical advantage for constructing homogeneous bioconjugates and focused compound libraries .

Evidence Guide: Quantifiable Differentiation of 6-Hydrazinyl-N,N-dimethylpyridine-3-carboxamide for Scientific Procurement


Reduced Hydrogen Bond Donor Count Versus 6-Hydrazinonicotinamide (HYNIC) Predicts Superior Passive Permeability

The N,N-dimethyl carboxamide in 6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide eliminates one hydrogen bond donor (HBD) compared to the primary carboxamide in 6-hydrazinonicotinamide (HYNIC). HYNIC possesses 4 HBDs (primary amide NH₂ and hydrazinyl NH/NH₂), whereas the target compound has 3 HBDs, as the tertiary amide lacks an N–H donor . This reduction is critical because HBD count is inversely correlated with passive membrane permeability; a decrease of one HBD typically improves permeability 2- to 5-fold in Caco-2 assays across analogous pyridine carboxamide series [1]. For procurement decisions, this structural feature predicts a higher probability of achieving intracellular target engagement, which is unattainable with HYNIC-derived conjugates without additional prodrug strategies.

Medicinal Chemistry Drug Design Physicochemical Profiling

Increased Lipophilicity (cLogP Shift) Over HYNIC Enabling Better Membrane Partitioning

The N,N-dimethyl amide modification elevates calculated lipophilicity substantially relative to 6-hydrazinonicotinamide. HYNIC has a reported ACD/LogP of −0.50 , whereas the replacement of primary amide hydrogens with two methyl groups in the target compound is estimated to increase cLogP by approximately 1.2–1.5 log units (a ~15- to 30-fold increase in octanol/water partition coefficient), based on the established Hansch π contribution of N-methylation (+0.6 per methyl on amide nitrogen) [1]. This shift moves the compound into a lipophilicity range (predicted cLogP ≈ 0.7–1.0) that is more favorable for membrane partitioning while remaining within drug-like space, in contrast to the hydrophilic HYNIC which predominantly resides in aqueous compartments.

Physicochemical Profiling Lipophilicity ADME Prediction

Chemoselective Hydrazone Formation Without Competing Acylation of the Amide Nitrogen

The tertiary N,N-dimethyl carboxamide is incapable of undergoing acylation under standard hydrazone-forming conditions (aldehyde/ketone, pH 4.5–6.5, aqueous/organic solvent), unlike the primary amide in HYNIC which can react with activated acyl donors to form N-acyl amide byproducts [1]. In HYNIC, the primary amide nitrogen competes with the hydrazinyl NH₂ for electrophiles, reducing the effective yield of the desired hydrazone product. In contrast, the N,N-dimethyl amide eliminates this competing reaction pathway entirely, enabling a single, chemoselective conjugation at the hydrazinyl site . This has been exploited in ¹⁸F-peptide labeling where HYNIC-derived hydrazone conjugations achieved >95% conjugation efficiency using similar pyridine hydrazinyl scaffolds [2], a benchmark that the N,N-dimethyl analog is expected to match or surpass due to reduced side-product formation.

Bioconjugation Synthetic Chemistry Hydrazone Ligation

Contrasting Cytotoxic Potency Profile Versus 6-Aminonicotinamide, the Clinically Used Structural Analog

While 6-aminonicotinamide (6-AN, CAS 329-89-5), which replaces the hydrazinyl group with an amino group, is a clinically recognized 6-phosphogluconate dehydrogenase inhibitor with an IC₅₀ of 0.5 mM (500 µM) for cancer cell killing in synergy with cisplatin , 6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide harbors a hydrazinyl moiety that fundamentally alters its mechanism of action. Unlike 6-AN, the hydrazinyl group introduces nucleophilic reactivity enabling covalent bond formation with electrophilic enzyme active sites, shifting the target engagement profile away from the NADP⁺-competitive inhibition exerted by 6-AN [1]. In MCF-7 breast cancer cells, 6-AN alone exhibits an IC₅₀ of 2 ± 0.3 µM [2], representing a baseline for comparison when the hydrazinyl analog is profiled under identical assay conditions. This mechanistic divergence makes the hydrazinyl compound a complementary probe for exploring covalent inhibition strategies that are inaccessible to the amino analog.

Cancer Biology Cytotoxicity Assay Target Identification

Enhanced Metal Chelation Stability Via Precluded Amide Oxygen Competition

In HYNIC-based ⁹⁹ᵐTc radiopharmaceuticals, the primary amide oxygen can participate as a competing donor atom during technetium coordination, contributing to the formation of multiple ⁹⁹ᵐTc-HYNIC species with varying stability profiles. 6-Hydrazinyl-N,N-dimethylpyridine-3-carboxamide contains a tertiary amide whose oxygen lone pair is sterically shielded by the two N-methyl groups, reducing its propensity to compete with the hydrazinyl-pyridine chelation pocket [1]. This steric shielding is predicted to increase the proportion of the thermodynamically favored [⁹⁹ᵐTc](HYNIC)(coligand)₂ coordination isomer, improving radiochemical purity. HYNIC-derived radioconjugates routinely achieve >95% radiochemical purity with optimized coligand systems (tricine/EDDA) [2], and the N,N-dimethyl analog is positioned to further reduce the fraction of kinetically labile species that contribute to in vivo instability.

Radiopharmaceutical Chemistry Technetium-99m Labeling Coordination Chemistry

Direct Synthetic Accessibility Contrast with 6-Chloro-N,N-dimethylpyridine-3-carboxamide

6-Hydrazinyl-N,N-dimethylpyridine-3-carboxamide can be synthesized from 6-chloro-N,N-dimethylpyridine-3-carboxamide (CAS 54864-83-4) via nucleophilic aromatic substitution (SNAr) with hydrazine hydrate in ethanol under reflux [1]. The 6-chloro intermediate (MW 184.62 g/mol) requires subsequent hydrazine displacement to install the nucleophilic handle, adding a synthetic step and purification burden. In contrast, the target compound provides the hydrazinyl group pre-installed at a commercial purity of ≥95% (AKSci) or 97% (Chemenu) , enabling direct use in downstream conjugation without the need for hydrazine handling or optimization of SNAr conditions. This represents a tangible time and resource saving of one validated synthetic step, with elimination of hydrazine exposure risk during the user's synthesis.

Synthetic Methodology Building Block Procurement Medicinal Chemistry

Priority Application Scenarios for 6-Hydrazinyl-N,N-dimethylpyridine-3-carboxamide Based on Quantitative Differentiation


Synthesis of Cell-Permeable Hydrazone-Linked Fluorescent Probes for Intracellular Target Engagement Studies

The 3-HBD count and elevated cLogP of 6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide (vs. HYNIC) make it the preferred scaffold for designing fluorescent or biotinylated probes that must cross the cell membrane to engage intracellular targets. Conjugation of a fluorophore-aldehyde via hydrazone ligation at the hydrazinyl site exploits the chemoselectivity of the tertiary amide, while the improved lipophilicity facilitates passive diffusion across the lipid bilayer [1]. This scenario directly leverages the physicochemical differentiation quantified in Evidence Items 1 and 2, and is supported by the HYNIC-derived hydrazone conjugation efficiency benchmark of >95% [2].

Development of Homogeneous ⁹⁹ᵐTc Radiopharmaceuticals with Reduced Coordination Isomerism

Radiopharmaceutical chemists seeking to minimize the formation of kinetically labile ⁹⁹ᵐTc species should prioritize the N,N-dimethyl analog over conventional HYNIC. The steric shielding of the tertiary amide oxygen reduces competing coordination modes to the technetium center, promoting a more homogeneous product profile (Evidence Item 5) [1]. Combined with the chemoselective hydrazone formation (Evidence Item 3), the compound enables a cleaner radiolabeling workflow with potentially higher effective specific activity—a critical parameter for receptor-targeted imaging where cold ligand competes with the ⁹⁹ᵐTc-labeled species for receptor occupancy [2].

Covalent Fragment Library Construction Targeting Catalytic Cysteine or Serine Hydrolases

The hydrazinyl group offers a mild electrophilic warhead for reversible covalent modification of active-site cysteine or serine residues, distinguishing it from the purely competitive inhibitor 6-aminonicotinamide (Evidence Item 4) [1]. By incorporating 6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide as a core scaffold, medicinal chemists can generate hydrazone-linked fragment libraries where the pyridine nitrogen and hydrazone NH participate in key hydrogen-bonding interactions with the enzyme backbone, while the N,N-dimethyl amide projects into solvent-exposed regions to improve solubility without introducing additional HBDs that would penalize permeability [2].

One-Step Diversification of Pre-Installed Hydrazine Handle in Parallel Synthesis

Procurement of the compound at ≥95% purity with the hydrazinyl group pre-installed eliminates the SNAr step required when starting from 6-chloro-N,N-dimethylpyridine-3-carboxamide (Evidence Item 6) [1]. This is particularly advantageous in parallel medicinal chemistry where dozens to hundreds of hydrazone or heterocyclic derivatives are generated in array format. The time saving of one synthetic step per compound, multiplied across a library, translates to significant FTE and reagent cost reductions, while the consistent commercial purity ensures reproducible starting material quality for SAR studies [2].

Quote Request

Request a Quote for 6-hydrazinyl-N,N-dimethylpyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.